Compound Description: GBR 12909 is a potent and selective dopamine transporter (DAT) ligand [, ]. It exhibits high affinity for DAT and potent inhibition of dopamine reuptake. It has been investigated for its potential therapeutic use in treating psychostimulant use disorders [].
Compound Description: GBR 12935 is structurally similar to GBR 12909 and also exhibits affinity for the dopamine transporter (DAT) [].
Relevance: Like GBR 12909, GBR 12935 shares the core phenylpropylpiperazine structure with the target compound 4-{[({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}phenol []. The primary difference lies in the diphenylmethoxy substituent on the ethyl chain attached to the piperazine nitrogen in GBR 12935, compared to the bis(4-fluorophenyl)methoxy substituent in GBR 12909 and the fluorophenylethyl and methylphenol substituents in the target compound. These structural similarities point to potential interactions with similar biological targets, especially within the dopaminergic system.
Compound Description: TB-1-099 is an allosteric modulator of the serotonin transporter (SERT) []. It partially inhibits SERT binding and exhibits a unique binding profile suggestive of allosteric interactions with the transporter.
Relevance: TB-1-099 and the target compound 4-{[({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}phenol share a piperidine ring system as a central structural motif []. Additionally, both compounds feature fluorinated aryl groups, further contributing to their structural resemblance. This shared scaffold and the presence of fluorine substitutions indicate potential for overlapping pharmacological profiles, particularly regarding interactions with monoamine transporters.
Compound Description: This compound is a high-affinity ligand for the dopamine transporter (DAT) with good selectivity over the serotonin transporter (SERT) [].
Relevance: Compound 8 and the target compound, 4-{[({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}phenol, both incorporate a bis(4-fluorophenyl)methoxy moiety within their structures []. This shared structural feature suggests potential for similar pharmacological activities, particularly in relation to dopamine neurotransmission.
Compound Description: JDTic is a potent and selective kappa opioid receptor antagonist []. Its structure contains a rigid 3R,4R-3,4-dimethyl-4-(hydroxyphenyl)piperidinyl group, which is essential for its antagonist activity [].
Relevance: Although structurally distinct in several aspects, JDTic and the target compound, 4-{[({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}phenol, share a piperidinyl group within their structures []. Additionally, both compounds feature a hydroxyphenyl group, indicating potential for overlapping pharmacological profiles, possibly related to interactions with opioid receptors or other targets influenced by these shared structural elements.
Compound Description: YM758 is a novel inhibitor of the “funny” current channel (If channel) that is expressed in the sinus node of the heart []. It is being developed as a treatment for stable angina and atrial fibrillation [].
Compound Description: SB-3 is a potent anticancer agent against hepatocellular carcinoma (HCC) [, ]. It exhibits dose-dependent cytotoxicity against the HepG2 cell line, inhibits DNA synthesis, and induces apoptosis in these cells [, ].
Compound Description: IDO5L is a commercially available inhibitor of Indoleamine-2,3-dioxygenase 1 (IDO1) []. It is used as a reference compound for evaluating the activity of novel IDO1 inhibitors.
Relevance: IDO5L and the target compound 4-{[({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}phenol both contain a fluorophenyl group within their structures []. This shared structural feature might influence their interactions with biological targets, though they likely have distinct pharmacological profiles given the significant differences in their overall structures.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.